1,3,5-Tris[3-(bromomethyl)phenyl]benzene
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Overview
Description
1,3,5-Tris[3-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C24H21Br3. It features a benzene ring substituted with three bromomethyl groups at the 1, 3, and 5 positions. This compound is primarily used as a cross-linker in the synthesis of ligands and dendrimeric monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris[3-(bromomethyl)phenyl]benzene can be synthesized through the bromination of mesitylene. The process involves the following steps :
Starting Materials: Mesitylene, paraformaldehyde, potassium bromide, acetic acid, concentrated sulfuric acid.
Reaction Conditions: The mixture is stirred at 90–95°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[3-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris[3-(bromomethyl)phenyl]benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Tris[3-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with other molecules. This property is exploited in the synthesis of dendrimers and other complex structures .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine atoms at different positions.
1,3,5-Tris(chloromethyl)benzene: Similar compound with chlorine instead of bromine.
1,3,5-Tris(methyl)benzene: Lacks halogen substituents, making it less reactive.
Uniqueness
1,3,5-Tris[3-(bromomethyl)phenyl]benzene is unique due to its specific substitution pattern, which provides distinct reactivity and cross-linking capabilities. The presence of bromomethyl groups allows for versatile chemical modifications, making it valuable in various synthetic applications .
Properties
CAS No. |
109978-08-7 |
---|---|
Molecular Formula |
C27H21Br3 |
Molecular Weight |
585.2 g/mol |
IUPAC Name |
1,3,5-tris[3-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-15H,16-18H2 |
InChI Key |
ZQXNALYSMCSAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)CBr)C4=CC=CC(=C4)CBr)CBr |
Origin of Product |
United States |
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